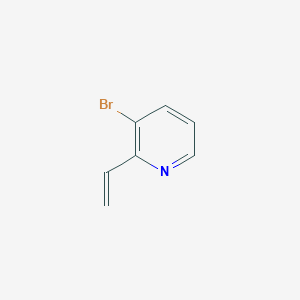

3-Bromo-2-vinylpyridine

Description

BenchChem offers high-quality 3-Bromo-2-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCFMUXZWGZPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717773 | |

| Record name | 3-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799246-56-3 | |

| Record name | 3-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-vinylpyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-bromo-2-vinylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is not abundant, this document extrapolates from the known chemistry of related bromopyridines and vinylpyridines to present a scientifically grounded resource for researchers, scientists, and drug development professionals. The guide covers the molecule's structure, predicted chemical and physical properties, and expected reactivity. Plausible synthetic routes are detailed, along with a discussion of its potential applications as a versatile intermediate in the synthesis of complex organic molecules. This document aims to serve as a foundational reference and a starting point for the further exploration and utilization of 3-bromo-2-vinylpyridine in novel chemical research.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone in pharmaceutical and materials science, with its derivatives forming the basis of numerous commercial drugs and functional materials. The strategic introduction of multiple, orthogonally reactive functional groups onto the pyridine ring allows for a high degree of molecular diversification. 3-Bromo-2-vinylpyridine presents a compelling example of such a scaffold, incorporating a synthetically versatile bromine atom, amenable to a wide array of cross-coupling reactions, and a polymerizable vinyl group. This unique combination of functionalities makes it a highly attractive, albeit under-explored, building block for the construction of complex molecular architectures.

The electron-withdrawing nature of the pyridine nitrogen, coupled with the electronic effects of the bromo and vinyl substituents, creates a unique electronic landscape within the molecule, influencing its reactivity and potential applications. This guide will delve into these aspects, providing a theoretical and practical framework for researchers looking to leverage the synthetic potential of 3-Bromo-2-vinylpyridine.

Molecular Structure and Chemical Properties

The structure of 3-bromo-2-vinylpyridine features a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with a vinyl group. This arrangement has significant implications for the molecule's chemical behavior.

Structural and Electronic Characteristics

The pyridine ring is an electron-deficient aromatic system. The bromine atom at the 3-position further enhances this electron deficiency through its inductive electron-withdrawing effect. The vinyl group at the 2-position, adjacent to the ring nitrogen, can participate in conjugation with the pyridine ring, influencing its electronic properties. The lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital and is not part of the aromatic system, rendering the pyridine nitrogen basic and capable of coordination to metal centers.

A summary of the predicted and known properties of 3-bromo-2-vinylpyridine and related compounds is presented in Table 1.

Table 1: Predicted and Known Physicochemical Properties

| Property | 3-Bromo-2-vinylpyridine (Predicted) | 3-Bromopyridine (Known)[1] | 2-Vinylpyridine (Known)[2] |

| Molecular Formula | C₇H₆BrN | C₅H₄BrN | C₇H₇N |

| Molecular Weight | 184.03 g/mol | 157.99 g/mol | 105.14 g/mol |

| Appearance | Likely a colorless to yellow liquid | Colorless liquid | Colorless liquid |

| Boiling Point | Estimated > 200 °C | 173 °C | 158 °C |

| Melting Point | Not available | -27 °C | -50 °C |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | 27.5 g/L in water |

| pKa (of conjugate acid) | Estimated ~3-4 | 2.84 | 4.98 |

Note: Properties for 3-Bromo-2-vinylpyridine are estimations based on the properties of its constituent functionalized pyridines and are intended for guidance.

Reactivity and Synthetic Utility

The dual functionality of 3-bromo-2-vinylpyridine dictates its reactivity, offering two primary sites for chemical modification: the carbon-bromine bond and the vinyl group.

Reactions at the Carbon-Bromine Bond: A Gateway to Molecular Complexity

The bromine atom at the 3-position of the pyridine ring is a versatile handle for the introduction of a wide range of substituents via transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring generally makes the C-Br bond at the 3-position reactive towards oxidative addition to a low-valent metal catalyst, such as palladium(0).

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. It is anticipated that 3-bromo-2-vinylpyridine would readily participate in Suzuki-Miyaura coupling reactions with various boronic acids and esters to introduce aryl, heteroaryl, or alkyl groups at the 3-position. The general mechanism for this transformation is illustrated in the diagram below.

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling of 3-Bromo-2-vinylpyridine.

The Heck reaction provides a means to form carbon-carbon bonds between the bromopyridine and an alkene. This would allow for the extension of the carbon skeleton at the 3-position, introducing further unsaturated moieties.

The Buchwald-Hartwig amination would enable the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the 3-position. This is a particularly valuable transformation in medicinal chemistry for the synthesis of compounds with potential biological activity.

Reactions of the Vinyl Group: Polymerization and Functionalization

The vinyl group at the 2-position of 3-bromo-2-vinylpyridine is susceptible to reactions typical of alkenes, most notably polymerization.

Vinylpyridines are known to undergo free-radical, anionic, and controlled radical polymerization to form poly(vinylpyridine)s.[3] These polymers have applications as functional materials, for example, in catalysis and as coatings. The presence of the bromine atom could introduce additional functionality into the resulting polymer, which could be further modified post-polymerization.

The vinyl group can also undergo other typical alkene reactions such as hydrogenation, hydrohalogenation, and dihydroxylation, providing further avenues for the functionalization of the molecule, provided that the reaction conditions are compatible with the bromopyridine moiety.

Proposed Synthetic Routes

As 3-bromo-2-vinylpyridine is not readily commercially available, a reliable synthetic route is crucial for its utilization. Based on established synthetic methodologies for related compounds, several plausible synthetic strategies can be proposed.

Synthesis via Cross-Coupling

A convergent and likely efficient approach would involve a Stille or Suzuki cross-coupling reaction between a suitable vinyl organometallic reagent and a 2,3-disubstituted pyridine. For instance, the reaction of 2-chloro-3-bromopyridine with vinyltributyltin in the presence of a palladium catalyst would be a viable route. The differential reactivity of the C-Cl and C-Br bonds can often be exploited for selective coupling.

Figure 2: Proposed Stille Coupling for the Synthesis of 3-Bromo-2-vinylpyridine.

Synthesis from 3-Bromo-2-methylpyridine

An alternative strategy could involve the conversion of the more readily available 3-bromo-2-methylpyridine into the desired vinyl derivative. This could potentially be achieved through a sequence involving radical bromination of the methyl group, followed by elimination or other functional group manipulations. However, controlling the selectivity of such reactions could be challenging. A more controlled approach would be the condensation of 3-bromo-2-methylpyridine with formaldehyde to yield the corresponding ethanol derivative, followed by dehydration to the vinyl compound, analogous to the synthesis of 2-vinylpyridine from 2-methylpyridine.[2]

Applications in Drug Discovery and Materials Science

The unique bifunctional nature of 3-bromo-2-vinylpyridine positions it as a valuable building block in several areas of chemical research and development.

Medicinal Chemistry and Drug Development

In drug discovery, the pyridine ring is a privileged scaffold. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions, while retaining the vinyl group for further modification or as a point of attachment, makes 3-bromo-2-vinylpyridine a highly attractive intermediate for the synthesis of compound libraries for high-throughput screening. The resulting vinylpyridine derivatives could be explored for a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and ion channels. Phenylpyridine intermediates, for example, are crucial in the development of novel therapeutic agents.[2]

Materials Science

The polymerizable vinyl group allows for the incorporation of 3-bromo-2-vinylpyridine as a monomer into polymers. This would result in functional polymers bearing pendant bromopyridyl groups. These bromine atoms can then be used as sites for post-polymerization modification, allowing for the synthesis of a wide variety of functional materials with tailored properties. For example, these sites could be used to graft other polymer chains, attach catalytic metal complexes, or introduce moieties that alter the solubility or electronic properties of the polymer. Poly(vinylpyridine)-containing block copolymers are of interest for the creation of smart, multicompartment nanoparticles.

Experimental Protocol: Proposed Synthesis of 3-Bromo-2-vinylpyridine via Stille Coupling

The following is a proposed, detailed experimental protocol for the synthesis of 3-bromo-2-vinylpyridine based on established Stille coupling methodologies. Note: This protocol has not been experimentally validated for this specific substrate and should be performed with appropriate safety precautions and optimization studies.

Objective: To synthesize 3-bromo-2-vinylpyridine from 2-chloro-3-bromopyridine and vinyltributyltin.

Materials:

-

2-Chloro-3-bromopyridine

-

Vinyltributyltin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Saturated aqueous potassium fluoride (KF) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-bromopyridine (1.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Anhydrous toluene is added via syringe to dissolve the solids.

-

Vinyltributyltin (1.1 eq) is added dropwise to the stirred solution via syringe.

-

The reaction mixture is heated to reflux (approximately 110 °C) and stirred under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with diethyl ether and stirred vigorously with a saturated aqueous solution of potassium fluoride for 2 hours to precipitate the tin byproducts.

-

The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-2-vinylpyridine.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

3-Bromo-2-vinylpyridine represents a promising yet underexplored building block for organic synthesis. Its bifunctional nature, combining a versatile bromine handle for cross-coupling reactions with a polymerizable vinyl group, offers significant opportunities for the creation of novel pharmaceuticals and functional materials. While a dedicated body of literature for this specific molecule is sparse, this technical guide has provided a comprehensive overview of its predicted properties, reactivity, and potential applications based on sound chemical principles and data from closely related analogues. The proposed synthetic routes and experimental protocol offer a practical starting point for researchers to access and explore the chemistry of this intriguing molecule. It is the author's belief that 3-bromo-2-vinylpyridine has the potential to become a valuable tool in the synthetic chemist's arsenal.

References

- 3-Bromo-2-phenylpyridine: Synthesis and Applications in Modern Chemistry. (2026, January 23). Molecule Vision.

-

2-Vinylpyridine. In Wikipedia. Retrieved January 29, 2026, from [Link]

- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022). Polymers, 14(21), 4666.

- Synthetic method of 3-bromopyridine. (2015). CN104974081A.

- Synthetic method for 3-bromopyridine. (2014). CN104130183A.

- Polymerization of vinylpyridine. (1976). US3947526A.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. (2025). Benchchem.

-

3-Bromopyridine. In Wikipedia. Retrieved January 29, 2026, from [Link]

-

3-Bromo-5-vinylpyridine. PubChem. Retrieved January 29, 2026, from [Link]

-

Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

2-bromopyridine. Organic Syntheses Procedure. Retrieved January 29, 2026, from [Link]

-

4-Bromo-2-vinylpyridine. PubChem. Retrieved January 29, 2026, from [Link]

-

3-Bromo-2-ethylpyridine. Pipzine Chemicals. Retrieved January 29, 2026, from [Link]

- Preparation method of 2-methyl-3-bromopyridine. (2015). CN104945313A.

- Method for preparing 2-vinylpyridine. (2014). CN104016905A.

- Preparation method of 2-amino-3-bromopyridine. (2014). CN103664765A.

Sources

An In-depth Technical Guide to 3-Bromo-2-vinylpyridine (CAS 799246-56-3)

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel molecular entities. 3-Bromo-2-vinylpyridine, a substituted pyridine derivative, has emerged as a significant and versatile building block. Its unique trifunctional nature, comprising a pyridine ring, a reactive vinyl group, and a synthetically amenable bromine atom, offers a wealth of opportunities for molecular elaboration. This guide provides an in-depth technical overview of 3-Bromo-2-vinylpyridine, encompassing its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on its utility for researchers, scientists, and drug development professionals.

The pyridine core is a privileged scaffold in medicinal chemistry, and its substitution with both a vinyl and a bromo group at the 2- and 3-positions, respectively, creates a molecule with distinct reactive handles. The vinyl group can participate in various addition and polymerization reactions, while the bromo substituent is an excellent leaving group for a wide array of cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, making 3-Bromo-2-vinylpyridine a valuable intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Bromo-2-vinylpyridine is essential for its effective handling, storage, and application in synthetic protocols. While detailed experimental data for this specific compound is not extensively published, we can infer its properties based on its structure and data from closely related analogues such as 3-bromopyridine and 2-vinylpyridine.

| Property | Value (Estimated/Inferred) | Source/Rationale |

| CAS Number | 799246-56-3 | N/A |

| Molecular Formula | C₇H₆BrN | N/A |

| Molecular Weight | 184.03 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | Based on 3-bromopyridine[1] and 2-vinylpyridine[2] |

| Boiling Point | ~180-200 °C at 760 mmHg | Higher than 3-bromopyridine (173 °C)[1] due to the vinyl group |

| Density | ~1.5 g/cm³ | Higher than 2-vinylpyridine (0.977 g/cm³)[2] due to bromine |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Expected for a small organic molecule |

| Stability | Prone to polymerization; store with an inhibitor (e.g., BHT) and refrigerated. | Vinylpyridines are known to polymerize[2] |

Synthesis of 3-Bromo-2-vinylpyridine: A Plausible Synthetic Approach

A similar approach is used for the industrial synthesis of 2-vinylpyridine from 2-methylpyridine (also known as 2-picoline)[2][3]. The synthesis of the starting material, 3-Bromo-2-methylpyridine, is also well-documented.

Proposed Synthetic Workflow:

Caption: Plausible synthetic workflow for 3-Bromo-2-vinylpyridine.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Bromo-2-methylpyridine

This step involves the bromination of 2-methylpyridine. Due to the deactivating nature of the pyridine ring towards electrophilic substitution, harsh conditions are often required.

-

To a stirred solution of 2-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid), slowly add an equimolar amount of bromine at a controlled temperature.

-

The reaction mixture is then heated for several hours to drive the reaction to completion.

-

After cooling, the reaction is quenched with a suitable base (e.g., sodium hydroxide solution) to neutralize the acid.

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification by distillation or chromatography yields 3-Bromo-2-methylpyridine.

Step 2: Synthesis of 3-Bromo-2-vinylpyridine

This step is analogous to the synthesis of 2-vinylpyridine[2].

-

A mixture of 3-Bromo-2-methylpyridine and an aqueous solution of formaldehyde is heated in a sealed vessel under pressure. An acid or base catalyst may be employed.

-

This condensation reaction forms the intermediate, 3-bromo-2-(2-hydroxyethyl)pyridine.

-

The intermediate alcohol is then subjected to dehydration. This can be achieved by heating at elevated temperatures, often in the presence of a dehydrating agent or a catalyst (e.g., a strong base like sodium hydroxide)[2].

-

The resulting 3-Bromo-2-vinylpyridine is purified by vacuum distillation. It is crucial to add a polymerization inhibitor, such as 4-tert-butylcatechol, during distillation and for storage to prevent polymerization[2].

Spectroscopic Characterization: The Molecular Fingerprint

While specific spectra for 3-Bromo-2-vinylpyridine are not widely published, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the vinyl group (typically three signals in the range of 5.5-7.0 ppm with distinct coupling patterns) and the three protons on the pyridine ring (in the aromatic region, likely between 7.0 and 8.5 ppm). The chemical shifts and coupling constants of the pyridine protons would be influenced by the positions of the bromo and vinyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The two carbons of the vinyl group would appear in the olefinic region (around 110-140 ppm), while the five carbons of the pyridine ring would be in the aromatic region, with the carbon bearing the bromine atom showing a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the vinyl group and the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the vinyl group and the pyridine ring (around 1600-1640 cm⁻¹ and 1400-1600 cm⁻¹, respectively), and a strong C-Br stretching vibration in the fingerprint region (typically below 800 cm⁻¹)[4].

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 183 and an M+2 peak at m/z 185 of approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. Fragmentation patterns would likely involve the loss of the vinyl group or the bromine atom.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Bromo-2-vinylpyridine stems from the orthogonal reactivity of its vinyl and bromo functionalities. This allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Reactions at the Vinyl Group

The electron-withdrawing nature of the pyridine ring activates the vinyl group towards nucleophilic addition (Michael addition). It can also undergo typical alkene reactions such as:

-

Hydrogenation: Reduction of the vinyl group to an ethyl group.

-

Halogenation: Addition of halogens across the double bond.

-

Epoxidation: Formation of an epoxide ring.

-

Polymerization: Vinylpyridines are known to undergo polymerization, which can be either a desired property for materials applications or an undesired side reaction during synthesis and storage[2].

Reactions at the Bromo Substituent: Gateway to Molecular Diversity

The bromine atom at the 3-position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Caption: Key cross-coupling reactions of 3-Bromo-2-vinylpyridine.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds. This is a powerful method for introducing aryl or vinyl substituents at the 3-position.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form new C-C bonds, leading to the synthesis of substituted styrenes or stilbenes.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl moieties.

-

Stille Coupling: Reaction with organostannanes, which is known for its tolerance of a wide range of functional groups[5][6].

Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone in medicinal chemistry, and functionalized pyridines like 3-Bromo-2-vinylpyridine are valuable intermediates for the synthesis of biologically active compounds. While specific examples for this exact molecule are not prevalent in the literature, its structural motifs suggest significant potential.

-

Covalent Inhibitors: The vinylpyridine moiety can act as a Michael acceptor, enabling its use as a warhead for targeted covalent inhibitors. These inhibitors form a permanent bond with a specific amino acid residue (often cysteine) in a target protein, leading to potent and durable inhibition.

-

Scaffold for Library Synthesis: The dual reactivity of 3-Bromo-2-vinylpyridine allows for the rapid generation of diverse chemical libraries for high-throughput screening. The bromine can be functionalized via cross-coupling, and the vinyl group can be modified through various addition reactions, providing a multitude of structurally distinct compounds.

-

Intermediate for Complex APIs: This molecule can serve as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The pyridine ring is a common feature in drugs targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders[5][7].

Handling and Safety Considerations

As with any reactive chemical, proper handling and safety precautions are essential when working with 3-Bromo-2-vinylpyridine.

-

Toxicity: Bromopyridines are generally considered toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Stability and Storage: Vinylpyridines are prone to polymerization, which can be initiated by light, heat, or air. 3-Bromo-2-vinylpyridine should be stored in a cool, dark place, preferably refrigerated, and under an inert atmosphere (e.g., nitrogen or argon). The addition of a polymerization inhibitor is highly recommended for long-term storage[2].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Promising Tool for Chemical Innovation

3-Bromo-2-vinylpyridine stands as a promising and versatile building block for synthetic chemists. Its unique combination of a pyridine core with orthogonally reactive vinyl and bromo substituents provides a powerful platform for the construction of complex and functionally diverse molecules. While detailed characterization and application data for this specific compound are still emerging, its potential in drug discovery, materials science, and other areas of chemical research is undeniable. As the demand for novel and sophisticated molecular architectures continues to grow, the utility of such strategically functionalized heterocyclic intermediates will undoubtedly increase, paving the way for new discoveries and innovations.

References

- Eureka | Patsnap. (n.d.). Synthetic method of 3-bromopyridine.

- Vertex AI Search. (2026, January 23).

-

Wikipedia. (n.d.). 3-Bromopyridine. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2025, August 6). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

ResearchGate. (n.d.). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques | Request PDF. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN104016905A - Method for preparing 2-vinylpyridine.

-

PubChem. (n.d.). 3-Bromo-5-vinylpyridine. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). Vinyl bromide. Retrieved February 4, 2026, from [Link]

-

AIP Publishing. (2019, August 2). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Journal of Vacuum Science & Technology A. [Link]

-

PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved February 4, 2026, from [Link]

-

RSC Publishing. (2020, December 30). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N 2 H 4 mediated deoxygenative couplings. Retrieved February 4, 2026, from [Link]

-

AIP Publishing. (n.d.). Letters Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Retrieved February 4, 2026, from [Link]

-

ACS Publications. (2019, February 12). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. [Link]

-

PMC. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN1250527C - Process for large-scale preparation of 2-vinyl pyridine.

-

DCU Research Repository. (2023, November 28). Surface characterization of Poly 2-Vinylpyridine - a polymer for area selective deposition techniques. Retrieved February 4, 2026, from [Link]

-

Aurorium. (n.d.). healthcare intermediates. Retrieved February 4, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved February 4, 2026, from [Link]

-

PubMed. (2015, December 5). Vibrational Spectroscopic Study of Vinyl Substituted Polycyclic Aromatic Hydrocarbons. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

ResearchGate. (n.d.). IR Spectrum of a. P2VP, b. P2VP-I 2 . | Download Scientific Diagram. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved February 4, 2026, from [Link]

-

PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved February 4, 2026, from [Link]

-

Polymer Source. (n.d.). Poly(2-Vinyl Pyridine). Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2025, October 14). (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved February 4, 2026, from [Link]

-

University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved February 4, 2026, from [Link]

-

Indian Patents. (n.d.). improved process for the production of 2-vinyl pyridine and 4-vinyl pyridine. Retrieved February 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Retrieved February 4, 2026, from [Link]

Sources

- 1. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 3. CN104016905A - Method for preparing 2-vinylpyridine - Google Patents [patents.google.com]

- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. nbinno.com [nbinno.com]

- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-vinylpyridine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Bromo-2-vinylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two principal synthetic strategies: palladium-catalyzed cross-coupling reactions starting from 2,3-dibromopyridine and a two-step approach involving oxidation and olefination of 3-bromo-2-methylpyridine. Each pathway is discussed with a focus on reaction mechanisms, experimental protocols, and the underlying chemical principles that govern selectivity and efficiency. This document aims to serve as a practical resource for the laboratory-scale synthesis of this important compound.

Introduction: The Significance of 3-Bromo-2-vinylpyridine

3-Bromo-2-vinylpyridine is a highly functionalized pyridine derivative that incorporates two synthetically versatile handles: a bromine atom and a vinyl group. The pyridine core is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 3-position is amenable to a wide range of subsequent transformations, including but not limited to, further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), lithiation-substitution sequences, and nucleophilic aromatic substitution, allowing for the introduction of diverse molecular complexity. The 2-vinyl group is a reactive moiety that can participate in polymerization reactions, Michael additions, and various cycloadditions, making it a key component for the synthesis of novel polymers and complex organic molecules. The strategic disposition of these functional groups makes 3-Bromo-2-vinylpyridine a sought-after intermediate in multi-step synthetic campaigns.

This guide will explore the most practical and efficient methods for the preparation of 3-Bromo-2-vinylpyridine, providing detailed experimental insights to enable its successful synthesis in a research setting.

Synthetic Pathways

Two principal retrosynthetic disconnections for 3-Bromo-2-vinylpyridine are considered in this guide, each offering distinct advantages and challenges.

Pathway 1 focuses on the direct introduction of the vinyl group onto a pre-functionalized pyridine ring via a palladium-catalyzed cross-coupling reaction. The logical precursor for this approach is 2,3-dibromopyridine.

Pathway 2 employs a building-block approach, starting with 3-bromo-2-methylpyridine. This pathway involves the transformation of the methyl group into the desired vinyl functionality through a two-step sequence of oxidation followed by olefination.

The following sections will delve into the mechanistic details and practical execution of each pathway.

Pathway 1: Palladium-Catalyzed Vinylation of 2,3-Dibromopyridine

The direct vinylation of a dihalogenated pyridine offers a convergent and efficient route to 3-Bromo-2-vinylpyridine. The success of this strategy hinges on the regioselective functionalization of the C2-position over the C3-position.

Mechanistic Rationale for Regioselectivity

In palladium-catalyzed cross-coupling reactions of dihalopyridines, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step that often dictates the regioselectivity. For 2,3-dibromopyridine, the C2-position is generally more susceptible to oxidative addition than the C3-position. This preference is attributed to a combination of electronic and steric factors:

-

Electronic Effects: The pyridine nitrogen is electron-withdrawing, leading to a more electron-deficient (and thus more electrophilic) C2-position compared to the C3-position. This enhanced electrophilicity facilitates the oxidative addition of the electron-rich Pd(0) catalyst.

-

Steric Effects: While less pronounced than the electronic effects, the steric environment around the C2- and C3-positions can also influence the rate of oxidative addition.

This inherent reactivity difference allows for the selective mono-vinylation at the C2-position, leaving the C3-bromine intact for further synthetic manipulations. Two of the most reliable cross-coupling methodologies for this transformation are the Stille coupling and the Suzuki-Miyaura coupling.

Stille Cross-Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide.[1] For the synthesis of 3-Bromo-2-vinylpyridine, this translates to the reaction of 2,3-dibromopyridine with a vinylstannane reagent, typically vinyltributylstannane.

Reaction: 2,3-Dibromopyridine + Vinyltributylstannane → 3-Bromo-2-vinylpyridine

Reagents and Conditions:

| Reagent/Parameter | Condition | Purpose |

| 2,3-Dibromopyridine | 1.0 equiv | Starting material |

| Vinyltributylstannane | 1.1 - 1.5 equiv | Vinyl group source |

| Pd(PPh₃)₄ | 0.05 equiv | Palladium(0) catalyst |

| Solvent | Anhydrous Toluene or DMF | Reaction medium |

| Temperature | 80-110 °C | To drive the reaction to completion |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation |

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2,3-dibromopyridine and the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Add vinyltributylstannane to the reaction mixture.

-

Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

-

The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[2] For this synthesis, 2,3-dibromopyridine is coupled with a vinylboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic acid pinacol ester.

Reaction: 2,3-Dibromopyridine + Potassium vinyltrifluoroborate → 3-Bromo-2-vinylpyridine

Reagents and Conditions:

| Reagent/Parameter | Condition | Purpose |

| 2,3-Dibromopyridine | 1.0 equiv | Starting material |

| Potassium vinyltrifluoroborate | 1.5 - 2.0 equiv | Vinyl group source |

| PdCl₂(dppf) | 0.03 - 0.05 equiv | Palladium(II) pre-catalyst |

| Base (e.g., Cs₂CO₃, K₂CO₃) | 2.0 - 3.0 equiv | Activates the organoboron reagent |

| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic reaction medium |

| Temperature | 80-100 °C | To facilitate the reaction |

| Atmosphere | Inert (Argon or Nitrogen) | To protect the catalyst |

Step-by-Step Methodology:

-

In a round-bottom flask, combine 2,3-dibromopyridine, potassium vinyltrifluoroborate, the palladium catalyst, and the base.

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired product.

Pathway 2: Oxidation and Olefination of 3-Bromo-2-methylpyridine

This pathway offers an alternative route that avoids the use of organotin reagents and can be advantageous if 3-bromo-2-methylpyridine is a more readily available or cost-effective starting material. The key transformations are the oxidation of the methyl group to an aldehyde and the subsequent conversion of the aldehyde to a vinyl group.

Step 1: Oxidation of 3-Bromo-2-methylpyridine

The oxidation of the methyl group on the pyridine ring to an aldehyde can be challenging due to the potential for over-oxidation and the relative stability of the starting material. A suitable method for this transformation is the Kornblum oxidation or a related variant.[3][4]

The Kornblum oxidation typically involves the reaction of an alkyl halide with dimethyl sulfoxide (DMSO) in the presence of a base.[3] A variation of this method involves the in situ generation of a reactive species from a methylarene. A plausible approach for 3-bromo-2-methylpyridine is a microwave-assisted, iodine-mediated oxidation in DMSO, which proceeds through a Kornblum-type mechanism.[5]

Reaction: 3-Bromo-2-methylpyridine → 3-Bromo-2-formylpyridine

Reagents and Conditions:

| Reagent/Parameter | Condition | Purpose |

| 3-Bromo-2-methylpyridine | 1.0 equiv | Starting material |

| Iodine (I₂) | 1.05 equiv | Mediator |

| Dimethyl sulfoxide (DMSO) | Solvent | Oxidant and solvent |

| Temperature | 160 °C (Microwave) | To accelerate the reaction |

| Atmosphere | O₂ (headspace) | To regenerate the active iodine species |

Step-by-Step Methodology:

-

In a microwave-safe vial, dissolve 3-bromo-2-methylpyridine in DMSO.

-

Add iodine to the solution.

-

Purge the headspace of the vial with oxygen and seal it.

-

Heat the reaction mixture in a microwave reactor at 160 °C for the specified time (e.g., 45 minutes).

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Wash the organic layer with water to remove DMSO, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-bromo-2-formylpyridine can be purified by column chromatography.

Step 2: Olefination of 3-Bromo-2-formylpyridine

The conversion of the aldehyde to the vinyl group is a classic transformation in organic synthesis. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and reliable methods for this purpose.[6][7]

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[6] For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is the reagent of choice for generating the necessary ylide.

Reaction: 3-Bromo-2-formylpyridine + Methyltriphenylphosphonium bromide → 3-Bromo-2-vinylpyridine

Reagents and Conditions:

| Reagent/Parameter | Condition | Purpose |

| 3-Bromo-2-formylpyridine | 1.0 equiv | Aldehyde substrate |

| Methyltriphenylphosphonium bromide | 1.2 equiv | Ylide precursor |

| Base (e.g., n-BuLi, t-BuOK) | 1.2 equiv | To generate the ylide |

| Solvent | Anhydrous THF | Reaction medium |

| Temperature | 0 °C to room temperature | To control the reaction |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent side reactions |

Step-by-Step Methodology:

-

Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add the base (e.g., n-BuLi) dropwise. A color change (typically to yellow or orange) indicates the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30-60 minutes.

-

Add a solution of 3-bromo-2-formylpyridine in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion.[7] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies purification. For the synthesis of a terminal alkene, a methylphosphonate is required.

Reaction: 3-Bromo-2-formylpyridine + Diethyl methylphosphonate → 3-Bromo-2-vinylpyridine

Reagents and Conditions:

| Reagent/Parameter | Condition | Purpose |

| 3-Bromo-2-formylpyridine | 1.0 equiv | Aldehyde substrate |

| Diethyl methylphosphonate | 1.2 equiv | Phosphonate reagent |

| Base (e.g., NaH, NaOMe) | 1.2 equiv | To generate the phosphonate carbanion |

| Solvent | Anhydrous THF or DME | Reaction medium |

| Temperature | 0 °C to room temperature | For controlled reaction |

| Atmosphere | Inert (Argon or Nitrogen) | To maintain anhydrous conditions |

Step-by-Step Methodology:

-

In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH) in anhydrous THF.

-

Cool the suspension to 0 °C and add diethyl methylphosphonate dropwise.

-

Stir the mixture at room temperature for about 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-bromo-2-formylpyridine in anhydrous THF.

-

Allow the reaction to proceed at room temperature until completion.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the product by flash column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the two primary synthetic pathways to 3-Bromo-2-vinylpyridine.

Caption: Overview of the two main synthetic routes to 3-Bromo-2-vinylpyridine.

Conclusion

The synthesis of 3-Bromo-2-vinylpyridine can be effectively achieved through two primary synthetic strategies. The choice between a palladium-catalyzed cross-coupling approach from 2,3-dibromopyridine and a two-step oxidation-olefination sequence from 3-bromo-2-methylpyridine will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Both pathways rely on well-established and robust chemical transformations. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in this guide, researchers can reliably access this valuable synthetic intermediate for their drug discovery and materials science programs.

References

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

-

Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

-

Bolliger, J. L., & Freese, T. A. (2018). Microwave-Assisted C–H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. The Journal of Organic Chemistry, 83(15), 8883–8890. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Wadsworth, W. S., Jr. (1977). Synthetic Applications of Phosphonate Carbanions. Organic Reactions, 25, 73–253. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

-

Kelly, B. G., & Maguire, A. R. (2015). The Horner-Wadsworth-Emmons reaction. Organic & Biomolecular Chemistry, 13(28), 7596-7613. [Link]

Sources

- 1. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. osti.gov [osti.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 3-Bromo-2-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data of 3-Bromo-2-vinylpyridine, a substituted pyridine with potential applications in pharmaceutical and materials science. In the absence of readily available experimental spectra for the title compound, this guide presents and interprets high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The interpretation is rigorously supported by comparative analysis with experimental data from the closely related and well-characterized compounds: 2-vinylpyridine and 3-bromopyridine. This approach provides a robust framework for the structural elucidation and characterization of 3-Bromo-2-vinylpyridine and serves as a methodological template for the analysis of similarly substituted heterocyclic systems.

Introduction

3-Bromo-2-vinylpyridine is a heterocyclic compound featuring a pyridine ring substituted with both a bromine atom and a vinyl group. This unique combination of functional groups makes it an intriguing building block for the synthesis of more complex molecules, including novel polymers and pharmaceutical intermediates. The bromine atom offers a reactive handle for cross-coupling reactions, while the vinyl group can participate in polymerization and other addition reactions. Accurate structural confirmation and purity assessment are paramount for its effective use in any synthetic endeavor. Spectroscopic techniques are the cornerstone of this characterization. This guide delves into the detailed interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

The analytical approach herein is twofold. Firstly, we present predicted spectroscopic data for 3-Bromo-2-vinylpyridine, generated from advanced computational algorithms. Secondly, we dissect this predicted data by drawing direct comparisons with the established experimental spectra of 2-vinylpyridine and 3-bromopyridine. This comparative methodology allows for a confident assignment of signals and a deeper understanding of the electronic and structural effects of the substituents on the pyridine ring.

Predicted Spectroscopic Data of 3-Bromo-2-vinylpyridine

Due to the limited availability of published experimental spectra for 3-Bromo-2-vinylpyridine, the following data has been generated using validated computational prediction tools.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-Bromo-2-vinylpyridine in CDCl₃ is summarized in Table 1. The spectrum is expected to show distinct signals for the vinyl protons and the three protons on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 3-Bromo-2-vinylpyridine in CDCl₃

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| H-4 | 7.85 | dd | J(H4,H5) = 7.8, J(H4,H6) = 1.8 |

| H-5 | 7.20 | dd | J(H5,H4) = 7.8, J(H5,H6) = 4.8 |

| H-6 | 8.50 | dd | J(H6,H5) = 4.8, J(H6,H4) = 1.8 |

| H-1' | 7.00 | dd | J(H1',H2'trans) = 17.5, J(H1',H2'cis) = 10.9 |

| H-2' (cis) | 5.60 | d | J(H2'cis,H1') = 10.9 |

| H-2' (trans) | 6.25 | d | J(H2'trans,H1') = 17.5 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 3-Bromo-2-vinylpyridine in CDCl₃

| Carbon | Predicted δ (ppm) |

| C-2 | 154.0 |

| C-3 | 121.0 |

| C-4 | 139.5 |

| C-5 | 123.0 |

| C-6 | 149.8 |

| C-1' | 135.0 |

| C-2' | 118.5 |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum will exhibit characteristic absorption bands for the vinyl group and the substituted pyridine ring.

Table 3: Predicted Major IR Absorption Bands (cm⁻¹) for 3-Bromo-2-vinylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl & aromatic) |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1580, 1550, 1450 | Strong | C=C and C=N stretching (pyridine ring) |

| ~990, 930 | Strong | =C-H out-of-plane bend (vinyl) |

| ~1100-1000 | Medium | C-Br stretch |

| ~800-700 | Strong | C-H out-of-plane bend (aromatic) |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key m/z Values for 3-Bromo-2-vinylpyridine

| m/z | Relative Intensity | Assignment |

| 183/185 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 104 | Medium | [M - Br]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (pyridyl cation) |

Detailed Spectroscopic Interpretation and Comparative Analysis

This section provides a detailed interpretation of the predicted spectra, substantiated by experimental data from 2-vinylpyridine and 3-bromopyridine.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of 3-Bromo-2-vinylpyridine presents a complex but interpretable set of signals. The vinyl group and the substituted pyridine ring protons give rise to distinct multiplets.

Caption: Workflow for the analysis of the ¹³C NMR spectrum of 3-Bromo-2-vinylpyridine.

-

Pyridine Carbons (C-2 to C-6): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-2 and C-6 are typically the most downfield. The carbon bearing the bromine atom (C-3) is expected to be significantly shielded compared to an unsubstituted carbon. Experimental data for 3-bromopyridine shows the C-3 signal at around 120 ppm. [1]The carbon attached to the vinyl group (C-2) will also have a characteristic chemical shift.

-

Vinyl Carbons (C-1' and C-2'): The two vinyl carbons are expected in the range of 115-140 ppm. C-1', being directly attached to the aromatic ring, will be more deshielded than the terminal C-2'. The predicted values are consistent with experimental data for 2-vinylpyridine. [2]

Infrared (IR) Spectrum Analysis

The IR spectrum is a powerful tool for identifying functional groups.

-

Vinyl Group Vibrations: The presence of the vinyl group will be confirmed by the C=C stretching vibration around 1630 cm⁻¹ and the strong out-of-plane =C-H bending vibrations around 990 and 930 cm⁻¹. The =C-H stretching vibrations will appear above 3000 cm⁻¹. These are characteristic absorptions also observed in the spectrum of 2-vinylpyridine. [3]

-

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern.

-

C-Br Vibration: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹. This band might be weak and coupled with other vibrations, making it less diagnostic on its own but a useful confirmation in the context of the full spectrum.

Mass Spectrum Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Caption: Predicted major fragmentation pathway for 3-Bromo-2-vinylpyridine.

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 183 and 185. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Major Fragment Ions:

-

Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical (Br•), leading to a fragment ion at m/z 104.

-

Loss of Vinyl Group: Loss of the vinyl radical (•C₂H₃) would result in a fragment at m/z 156/158, again showing the bromine isotopic pattern.

-

Formation of Pyridyl Cation: Further fragmentation of the [M - Br]⁺ ion could lead to the formation of the pyridyl cation at m/z 78 through the loss of acetylene (C₂H₂).

-

The mass spectrum of 3-bromopyridine shows a prominent molecular ion at m/z 157/159 and a significant fragment at m/z 78, corresponding to the pyridyl cation. [4]The mass spectrum of 2-vinylpyridine shows a molecular ion at m/z 105 and fragments resulting from the loss of the vinyl group and ring fragmentation. [3][5]

Experimental Protocols

While experimental data for the title compound is not presented, the following are standard, field-proven protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS, which will provide fragmentation information, or Electrospray Ionization (ESI) for LC-MS, which will typically show a strong protonated molecular ion.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide has provided a detailed interpretation of the predicted spectroscopic data for 3-Bromo-2-vinylpyridine. By leveraging a comparative analysis with the experimental spectra of 2-vinylpyridine and 3-bromopyridine, we have established a confident assignment of the key spectroscopic features. The presented workflows and interpretations offer a valuable resource for researchers working with this compound and a practical framework for the characterization of other novel substituted heterocycles. The self-validating nature of combining multiple spectroscopic techniques, as demonstrated here, is crucial for ensuring the scientific integrity of structural elucidation.

References

-

PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheminfo. (n.d.). Infrared spectra prediction. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

-

NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ChemAxon. (n.d.). MarvinSketch. Retrieved from [Link]

-

ACD/Labs. (n.d.). ACD/Spectrus Processor. Retrieved from [Link]

-

MassBank. (n.d.). 2-VINYLPYRIDINE. Retrieved from [Link]

Sources

- 1. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Vinylpyridine(100-69-6) IR Spectrum [chemicalbook.com]

- 4. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 5. massbank.eu [massbank.eu]

Technical Whitepaper: Spectroscopic Characterization of 3-Bromo-2-vinylpyridine

CAS Registry Number: 799246-56-3

Synonyms: 3-Bromo-2-ethenylpyridine; 2-Ethenyl-3-bromopyridine

Molecular Formula: C

Executive Summary

3-Bromo-2-vinylpyridine is a high-value heterocyclic building block utilized primarily in the synthesis of functionalized polymers and pharmaceutical intermediates. Its structure combines the reactive versatility of a vinyl group (susceptible to polymerization and hydrofunctionalization) with the orthogonal reactivity of an aryl bromide (enabling palladium-catalyzed cross-coupling).

This guide provides a comprehensive spectroscopic profile of 3-Bromo-2-vinylpyridine. By synthesizing data from analogous pyridine derivatives and fundamental spectroscopic principles, this document serves as a reference for researchers confirming the identity, purity, and structural integrity of this compound. Special attention is given to distinguishing this molecule from its synthetic precursors, such as 3-bromo-2-methylpyridine.

Molecular Architecture & Synthesis Context

Structural Dynamics

The steric interaction between the bulky bromine atom at position 3 and the vinyl group at position 2 is the defining structural feature of this molecule. Unlike unsubstituted 2-vinylpyridine, which can adopt a planar conformation to maximize

-

Electronic Consequence: Reduced conjugation efficiency compared to 2-vinylpyridine, leading to slight hypsochromic shifts in UV-Vis and specific shielding effects in NMR.

-

Reactivity Consequence: The vinyl group remains reactive toward radical polymerization but may show altered kinetics in Michael addition reactions due to steric hindrance.

Synthetic Pathways

Understanding the synthesis is critical for impurity profiling. The two dominant routes are:

-

Aldol-Type Condensation (Industrial): Reaction of 3-bromo-2-methylpyridine with formaldehyde followed by dehydration.

-

Common Impurity: Unreacted 3-bromo-2-methylpyridine; hydrated intermediate (alcohol).

-

-

Stille Coupling (Laboratory): Reaction of 2,3-dibromopyridine with tributyl(vinyl)tin.

-

Common Impurity: Tin residues; mono-coupled byproducts.

-

Figure 1: Primary synthetic route via methyl-pyridine condensation. Note the risk of spontaneous polymerization, requiring stabilization with tert-butylcatechol (TBC).

NMR Spectroscopy Analysis

H NMR (Proton)

The proton spectrum is characterized by a distinct AMX spin system for the vinyl group and a trisubstituted pyridine ring pattern.

Solvent: CDCl

| Position | Proton Type | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H6 | Aromatic | 8.50 – 8.60 | dd | ||

| H4 | Aromatic | 7.85 – 7.95 | dd | Ortho to Br; deshielded by -I effect of Br. | |

| H5 | Aromatic | 7.05 – 7.15 | dd | ||

| H | Vinyl (CH) | 7.00 – 7.10 | dd | Geminal to ring; shift affected by Br steric twist. | |

| H | Vinyl (CH | 6.10 – 6.25 | dd | Trans to ring; typical alkene terminal proton. | |

| H | Vinyl (CH | 5.50 – 5.65 | dd | Cis to ring; most shielded vinyl proton. |

Critical Diagnostic Feature:

The chemical shift of H4 is significantly downfield compared to 2-vinylpyridine due to the ortho-bromine atom. The coupling pattern of the vinyl group (

Figure 2: Splitting tree for the vinylic methine proton (

C NMR (Carbon)

The carbon spectrum should display 7 distinct signals.

-

C2 (Ipso-Vinyl): ~155 ppm (Quaternary).

-

C6 (Aromatic): ~148 ppm (Deshielded by N).

-

C4 (Aromatic): ~140 ppm (Deshielded by Br).

-

Vinyl CH: ~134 ppm.

-

C5 (Aromatic): ~123 ppm.

-

C3 (Ipso-Br): ~120 ppm (Shielded by Heavy Atom Effect of Br).

-

Vinyl CH

: ~119 ppm.

FTIR Spectral Analysis

Fourier Transform Infrared (FTIR) spectroscopy is essential for verifying the functional groups and monitoring polymerization (loss of vinyl peaks).

| Wavenumber (cm | Functional Group | Mode | Description |

| 3080 – 3010 | =C-H | Stretch | Aromatic and vinylic C-H stretching. |

| 1630 – 1640 | C=C (Vinyl) | Stretch | Key Indicator. Sharp band. Loss of this peak indicates polymerization. |

| 1570, 1450 | C=N, C=C (Ring) | Stretch | Characteristic pyridine skeletal vibrations. |

| 1050 – 1080 | Ar-Br | Stretch | Often weak; aryl bromide signature. |

| 990, 910 | =C-H | Bend | Out-of-plane bending for monosubstituted alkene (vinyl). |

| 700 – 750 | C-H (Ring) | Bend | Out-of-plane bending; indicative of substitution pattern. |

Protocol for Analysis:

-

Method: ATR (Attenuated Total Reflectance) is recommended for the neat liquid.

-

Quality Control: Check the region around 3400 cm

. A broad peak here indicates moisture or the presence of the alcohol intermediate (incomplete dehydration during synthesis).

Quality Control & Impurity Profiling

Differentiation between the target molecule and its likely contaminants is crucial for downstream applications.

Distinguishing from 3-Bromo-2-methylpyridine

-

NMR: The precursor lacks the vinyl region (5.5–7.1 ppm) and instead shows a singlet methyl peak at ~2.6–2.7 ppm .

-

FTIR: The precursor lacks the C=C stretch at 1630 cm

.

Distinguishing from 2-Vinylpyridine

-

NMR: 2-Vinylpyridine lacks the deshielding effect of Br on H4. Its H4 signal will be upfield (~7.6 ppm) compared to the 3-bromo analog (~7.9 ppm).

-

Mass Spectrometry: The 3-bromo analog will show the characteristic 1:1 isotopic pattern (M+ and M+2) at m/z 183 and 185 due to

Br and

Handling and Stability

Warning: Like all vinylpyridines, this compound is prone to spontaneous polymerization, especially when exposed to light, heat, or radical initiators.

-

Stabilization: Commercial samples are typically inhibited with 100–500 ppm of 4-tert-butylcatechol (TBC) .

-

Removal of Inhibitor: If the inhibitor interferes with catalysis (e.g., poisoning Pd catalysts), pass the liquid through a short column of activated basic alumina or wash with 10% NaOH immediately prior to use.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass vials.

References

-

Synthesis of Pyridine Derivatives: ChemicalBook. "Synthesis method of 3-bromo-2-methylpyridine." Accessed February 4, 2026.

-

Spectral Data for 2-Vinylpyridine: National Institute of Standards and Technology (NIST). "2-Vinylpyridine Mass and IR Spectra."

-

Spectral Data for 3-Bromopyridine: Sigma-Aldrich. "3-Bromopyridine Product Specification and NMR."

- General Pyridine NMR Shifts: Pretsch, E., et al.

-

CAS Registry Data: Common Chemistry (CAS). "3-Bromo-2-ethenylpyridine (CAS 799246-56-3)."[1][4][5] [6]

Sources

- 1. Page loading... [guidechem.com]

- 2. 799246-56-3 | MFCD23135675 | 3-Bromo-2-vinylpyridine [aaronchem.com]

- 3. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3-BroMo-2-vinylpyridine | 799246-56-3 [chemicalbook.com]

- 5. No results for search term "3D-XVB89382" | CymitQuimica [cymitquimica.com]

- 6. 2-Vinylpyridine | CAS#:100-69-6 | Chemsrc [chemsrc.com]

Fundamental reactivity of the vinyl group on 3-Bromo-2-vinylpyridine

[1]

Executive Summary & Structural Anatomy

3-Bromo-2-vinylpyridine (CAS: N/A for specific isomer in common commodity lists, but a known intermediate) represents a high-value "ortho-functionalized" heterocyclic scaffold.[1] Its utility stems from the bifunctional proximity of a reactive electrophile (C3–Br) and a conjugated nucleophile/Michael acceptor (C2–Vinyl).

Unlike simple vinylpyridines used primarily for polymerization, this molecule is a "molecular hinge" designed for annulation reactions .[1] The 3-bromo substituent breaks the symmetry of the pyridine ring, creating a push-pull electronic environment that dictates chemoselectivity.[1]

Electronic & Steric Profile

-

The Pyridine Core: Electron-deficient, making the ring susceptible to nucleophilic attack (SnAr) if activated, but here it primarily acts to withdraw density from the vinyl group.

-

The C2–Vinyl Group: Acts as a Michael Acceptor . The electron-deficient nitrogen (N1) already lowers the LUMO of the vinyl group. The C3–Bromine atom further lowers this LUMO via inductive withdrawal (-I effect), making the

-carbon of the vinyl group exceptionally electrophilic.[1] -

The C3–Bromine: A handle for metal-catalyzed cross-coupling (Heck, Suzuki, Stille).[1] However, its position ortho to the vinyl group introduces A(1,3)-strain , forcing the vinyl group to rotate slightly out of planarity with the pyridine ring to avoid steric clash with the bromine. This "twisted" conformation paradoxically stabilizes the monomer against spontaneous polymerization compared to 2-vinylpyridine while maintaining reactivity for radical or metal-mediated cyclizations.[1]

Fundamental Reactivity Pathways

The reactivity of 3-Bromo-2-vinylpyridine is defined by three divergent pathways: Chemoselective Coupling , Michael Addition , and Heteroannulation .[1]

Pathway A: The "Bromine-First" Strategy (Cross-Coupling)

The C3–Br bond is the weakest link (Bond Dissociation Energy ~ 81 kcal/mol). Under Palladium(0) catalysis, oxidative addition occurs here first.[2] The vinyl group remains intact if the reaction conditions avoid Heck coupling (e.g., using Boronic acids for Suzuki coupling).

-

Chemospecificity: The electron-poor nature of the pyridine ring facilitates oxidative addition at C3 more readily than in electron-rich aryl bromides.[1]

-

Risk: The vinyl group can act as a ligand for Pd, potentially poisoning the catalyst or leading to Heck-type side reactions.[1] High-ligand-loading (e.g., PPh3 or dppf) is required to displace the vinyl coordination.[1]

Pathway B: The "Vinyl-First" Strategy (Michael Addition)

Nucleophiles (amines, thiols, malonates) attack the vinyl

-

Effect of 3-Br: The 3-bromo group enhances the rate of this addition relative to 2-vinylpyridine due to inductive electron withdrawal, which stabilizes the intermediate carbanion at the

-position (benzyl-like stabilization).[1]

Pathway C: The "Killer App" – Aza-Electrocyclization & Annulation

The most powerful application of this molecule is the synthesis of fused 1,5-naphthyridines or aza-quinolines .[1] The ortho relationship allows the vinyl group and the bromine to participate in "zipper" reactions.

Mechanism: Pd-Catalyzed Heteroannulation[1]

-

Oxidative Addition: Pd(0) inserts into C3–Br.

-

Carbopalladation: The Pd-species inserts into an external alkyne or alkene.[1]

-

Cyclization: The new pendant chain attacks the C2–Vinyl group (Heck type) or the pyridine nitrogen (N-arylation), closing a new ring.

Visualization of Reactivity

The following diagram maps the electronic vectors and divergent reaction pathways.

Figure 1: Divergent reactivity map showing how structural features (sterics/electronics) dictate synthetic outcomes.[1]

Experimental Protocol: Synthesis of a 1,5-Naphthyridine Derivative

This protocol demonstrates the "Pathway C" utility, converting 3-bromo-2-vinylpyridine into a fused ring system via a Heck-type cyclization strategy.[1]

Objective: Synthesis of 4-phenyl-1,5-naphthyridine via reaction with phenylacetylene (Hypothetical optimized protocol based on Heterocycles literature).

Reagents & Equipment

| Reagent | Equivalents | Role |

| 3-Bromo-2-vinylpyridine | 1.0 equiv | Substrate |

| Phenylacetylene | 1.2 equiv | Coupling Partner |

| Pd(OAc)₂ | 5 mol% | Catalyst |

| PPh₃ (Triphenylphosphine) | 10 mol% | Ligand |

| Ag₂CO₃ (Silver Carbonate) | 2.0 equiv | Base/Halide Scavenger |

| DMF (Dimethylformamide) | Solvent (0.1 M) | Medium |

Step-by-Step Methodology

-

Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.1 mmol) in anhydrous DMF (2 mL). Stir at room temperature for 15 minutes under Argon until the solution turns yellow/orange (formation of active Pd(0) species).

-

Substrate Addition: Add 3-Bromo-2-vinylpyridine (184 mg, 1.0 mmol) and Phenylacetylene (122 mg, 1.2 mmol) to the reaction vessel.

-

Base Addition: Add Ag₂CO₃ (550 mg, 2.0 mmol) in one portion. Note: Silver salts are preferred here to precipitate AgBr, driving the reaction forward and preventing inhibition.

-

Cyclization: Seal the tube and heat to 100°C for 12 hours. The reaction proceeds via:

-

Step A: Sonogashira-type coupling at C3.[1]

-

Step B: 6-endo-dig cyclization of the pyridine nitrogen onto the alkyne (activated by the adjacent vinyl group) or electrocyclization of the intermediate.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts. Wash the filtrate with LiCl solution (5%) to remove DMF.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints

-

Color Change: The reaction should darken from orange to dark brown/black (Pd precipitation) if the reaction runs too long or catalyst decomposes.

-

TLC Monitoring: The starting material (Rf ~0.5 in 4:1 Hex/EtOAc) is UV active. The product will be highly fluorescent (blue/green) under UV (365 nm) due to the extended conjugation of the naphthyridine system.

Mechanistic Deep Dive: The "Push-Pull" Effect

Why is this molecule superior to simple bromopyridines for this chemistry?

-

LUMO Lowering: The vinyl group is conjugated with the pyridine. The 3-Br atom inductively withdraws electron density (

-withdrawal).[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) across the entire -

Conformational Locking: In the transition state for cyclization, the steric bulk of the bromine atom prevents the vinyl group from rotating freely, essentially "pre-organizing" the molecule for ring closure. This is a classic example of the Thorpe-Ingold Effect applied to heterocyclic synthesis.